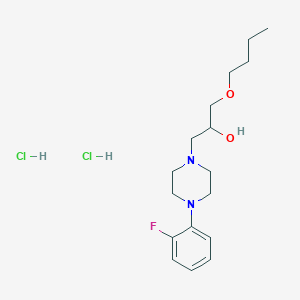

1-Butoxy-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Description

Properties

IUPAC Name |

1-butoxy-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27FN2O2.2ClH/c1-2-3-12-22-14-15(21)13-19-8-10-20(11-9-19)17-7-5-4-6-16(17)18;;/h4-7,15,21H,2-3,8-14H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTLSHZZRZMTJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(CN1CCN(CC1)C2=CC=CC=C2F)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29Cl2FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butoxy-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps, starting with the reaction of 2-fluorophenylpiperazine with appropriate reagents to introduce the butoxy and propan-2-ol groups. The reaction conditions may include the use of strong bases or acids, and the process may require specific temperatures and solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, with rigorous quality control measures in place to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used, often under acidic or neutral conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), typically in anhydrous solvents.

Substitution: Nucleophilic substitution reactions may involve alkyl halides or other electrophiles, with the presence of a strong base or acid catalyst.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

1-Butoxy-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound may serve as a tool in biological studies, such as investigating receptor-ligand interactions or cellular signaling pathways.

Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases, given its structural similarity to known bioactive compounds.

Industry: It may find use in the production of specialty chemicals, coatings, or other industrial products.

Mechanism of Action

The mechanism by which 1-Butoxy-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. For example, it could modulate neurotransmitter activity or inhibit enzyme function, resulting in therapeutic effects.

Comparison with Similar Compounds

Key Observations:

In contrast, ’s pyridinyl substituent may alter electron distribution and solubility. Fluorine positioning on the phenyl ring (e.g., 2- vs. 4- in ) could influence steric and electronic interactions in biological systems.

Aromatic substituents (e.g., biphenyl in ) may enhance π-π stacking interactions in molecular recognition.

Dihydrochloride Salts :

- All listed compounds are dihydrochloride salts, a feature that improves aqueous solubility and bioavailability, as exemplified by levocetirizine dihydrochloride’s use in antihistamine formulations .

Research and Industrial Relevance

While specific studies on the target compound are absent in the provided evidence, its structural analogs highlight trends in medicinal chemistry:

- Piperazine Derivatives : Widely explored for serotonin/dopamine receptor modulation due to piperazine’s conformational flexibility .

- Salt Formation : Dihydrochloride salts dominate pharmaceutical formulations for enhanced stability, as seen in levocetirizine ().

- Supplier Networks : Multiple suppliers () indicate industrial interest in piperazinyl-propan-2-ol derivatives for drug discovery pipelines.

Biological Activity

1-Butoxy-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a compound of interest due to its potential pharmacological applications. This compound features a piperazine ring, which is known for its biological activity, particularly in the modulation of neurotransmitter systems. The incorporation of a fluorophenyl group enhances its receptor binding properties, making it a candidate for further investigation in medicinal chemistry.

The molecular formula of 1-butoxy-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is , with a molecular weight of approximately 366.29 g/mol. Its structure includes a butoxy group and a piperazine moiety, which contribute to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C17H24Cl2FN3O |

| Molecular Weight | 366.29 g/mol |

| IUPAC Name | 1-butoxy-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride |

| LogP | 3.5 |

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors, particularly serotonin receptors. The fluorophenyl substitution is believed to enhance binding affinity and selectivity towards these receptors, leading to potential therapeutic effects in conditions such as anxiety and depression.

Potential Mechanisms:

- Serotonin Receptor Modulation : The compound may act as an agonist or antagonist at specific serotonin receptor subtypes, influencing mood and anxiety levels.

- Neurotransmitter Release : By modulating receptor activity, it may alter the release of key neurotransmitters such as serotonin and dopamine.

Biological Activity Studies

Recent studies have explored the biological activity of similar compounds with piperazine structures, highlighting their efficacy in various assays.

Case Study: In Vitro Activity

A study investigating compounds with similar structures found that several exhibited significant inhibitory activity against mycobacterial strains, suggesting potential antimicrobial properties. The compounds were evaluated using a resazurin colorimetric assay, which measures cell viability and metabolic activity.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 1-butoxy-3-(4-fluorophenyl)piperazin-1-ylpropan-2-ol | 10 | Mycobacterium tuberculosis |

| Control (Isoniazid) | 0.5 | Mycobacterium tuberculosis |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains to be fully elucidated; however, the presence of the butoxy group suggests favorable absorption characteristics. Preliminary studies indicate low toxicity levels in vitro, although comprehensive toxicological assessments are necessary for clinical relevance.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Butoxy-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride, and how can purity be ensured?

Methodological Answer: The synthesis typically involves a multi-step nucleophilic substitution and coupling strategy. For example:

- Step 1: React 2-fluorophenylpiperazine with a butoxy-epoxide intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary alcohol backbone .

- Step 2: Purify the freebase via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to remove unreacted starting materials.

- Step 3: Convert the freebase to the dihydrochloride salt using HCl gas in anhydrous ether, followed by recrystallization from ethanol/ether .

- Purity Assurance: Use HPLC with a C18 column (UV detection at 254 nm) and compare retention times against a reference standard. Purity ≥95% is recommended for pharmacological assays .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Assign peaks using ¹H and ¹³C NMR in DMSO-d₆. Key signals include the piperazine N–H protons (δ 2.8–3.5 ppm) and the 2-fluorophenyl aromatic protons (δ 7.1–7.4 ppm) .

- X-ray Crystallography: Resolve the dihydrochloride salt’s crystal structure to confirm stereochemistry and hydrogen-bonding networks (e.g., space group P2₁/c, with Cl⁻ ions forming bridges between protonated piperazine N atoms) .

- Mass Spectrometry (MS): Use ESI-MS in positive ion mode to verify the molecular ion peak [M+H]⁺ and isotopic pattern consistent with fluorine and chlorine .

Q. What are the recommended storage conditions to maintain stability?

Methodological Answer:

- Short-term: Store at –20°C in airtight, light-resistant containers under argon to prevent hydrolysis of the butoxy group .

- Long-term: Lyophilize and store at –80°C with desiccants (e.g., silica gel). Monitor degradation via periodic TLC (mobile phase: ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s selectivity for serotonin (5-HT) versus dopamine receptors?

Methodological Answer:

- Radioligand Binding Assays: Use transfected HEK293 cells expressing human 5-HT₁A or D₂ receptors. Incubate with [³H]8-OH-DPAT (5-HT₁A) or [³H]spiperone (D₂) at varying compound concentrations (1 nM–10 µM). Calculate IC₅₀ values and Ki using the Cheng-Prusoff equation .

- Functional Assays: Measure cAMP accumulation (5-HT₁A: Gi-coupled) or β-arrestin recruitment (D₂: Gq-coupled) to assess biased signaling .

- Data Interpretation: A >50-fold lower Ki for 5-HT₁A vs. D₂ suggests selectivity. Structural analogs with 2-fluorophenyl substitutions often show enhanced 5-HT affinity due to hydrophobic pocket interactions .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Source Variability: Compare batch-specific purity (HPLC) and salt form (via elemental analysis). Dihydrochloride salts may exhibit different solubility profiles than freebases, affecting in vitro activity .

- Assay Conditions: Standardize buffer pH (7.4 vs. 6.5 can alter protonation states) and incubation times (equilibrium vs. non-equilibrium binding) .

- Meta-Analysis: Apply multivariate regression to published IC₅₀ values, controlling for variables like cell line (CHO vs. HEK293) and radioligand batch .

Q. How can researchers optimize analytical methods to quantify trace impurities in this compound?

Methodological Answer:

- HPLC-MS/MS: Use a HILIC column (mobile phase: 10 mM ammonium acetate in acetonitrile/water) to separate polar impurities (e.g., des-fluoro byproducts). Set MS/MS to monitor m/z transitions specific to the parent compound and impurities .

- Forced Degradation Studies: Expose the compound to heat (40°C), acid (0.1 M HCl), and UV light to simulate degradation pathways. Identify major degradation products via high-resolution MS .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

Methodological Answer:

- In Silico Modeling: Use Schrödinger’s QikProp to estimate logP (target: 2.5–3.5), blood-brain barrier permeability (CNS score >0.5), and metabolic stability (CYP3A4/2D6 substrate likelihood) .

- MD Simulations: Simulate binding to serum albumin (PDB ID: 1AO6) to predict plasma protein binding. A higher free fraction correlates with in vivo efficacy .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic Profiling: Measure plasma/tissue concentrations via LC-MS after oral administration in rodents. Low bioavailability may explain weak in vivo effects despite high in vitro potency .

- Metabolite Screening: Identify active metabolites (e.g., N-dealkylated products) using liver microsomes and human CYP isoforms. Test metabolites in primary assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.